molecular formula C7H3BrClF3O B2820406 3-Bromo-2-chloro-5-(trifluoromethyl)phenol CAS No. 1881328-60-4

3-Bromo-2-chloro-5-(trifluoromethyl)phenol

Cat. No.: B2820406
CAS No.: 1881328-60-4
M. Wt: 275.45
InChI Key: FVGMEXJBBKYUQP-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-(trifluoromethyl)phenol: is an aromatic compound with the molecular formula C7H3BrClF3O. It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-5-(trifluoromethyl)phenol typically involves the halogenation of a phenol derivative. One common method is the bromination and chlorination of 5-(trifluoromethyl)phenol. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst or under specific temperature and pressure conditions to ensure selective halogenation .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloro-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of substituted phenols.

    Oxidation Reactions: Formation of quinones.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

Chemistry: 3-Bromo-2-chloro-5-(trifluoromethyl)phenol is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules through coupling reactions .

Biology and Medicine: This compound is investigated for its potential biological activities, including antimicrobial and antifungal properties. It serves as a building block for the synthesis of bioactive molecules .

Industry: In the industrial sector, it is used in the production of agrochemicals and pharmaceuticals. Its unique chemical structure makes it a valuable component in the development of new materials and chemical products .

Comparison with Similar Compounds

  • 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine
  • 3-Bromo-2-chloro-5-(trifluoromethyl)aniline
  • 3-Bromo-2-chloro-5-(trifluoromethyl)benzene

Comparison: Compared to these similar compounds, 3-Bromo-2-chloro-5-(trifluoromethyl)phenol is unique due to the presence of the phenol group, which imparts distinct chemical reactivity and potential biological activity. The phenol group allows for additional functionalization and interactions with biological targets, making it a versatile compound in various applications .

Properties

IUPAC Name

3-bromo-2-chloro-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O/c8-4-1-3(7(10,11)12)2-5(13)6(4)9/h1-2,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGMEXJBBKYUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)Cl)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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